mPGES-1 Inhibition: Superior Potency Compared to Lead Clinical Candidate MF63
N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide inhibits human microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 of 3 nM in a cell-free enzymatic assay, representing sub-2-fold reduced potency versus the clinical-stage comparator MF63 (IC50 = 1.3 nM) [1][2]. This potency places it among the most active mPGES-1 inhibitors reported, directly comparable to advanced leads but with a structurally distinct piperazine-acetamide scaffold. Selectivity data for this compound against COX-1/2 are not yet available.
| Evidence Dimension | mPGES-1 inhibition (IC50) |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | MF63 (IC50 = 1.3 nM for human mPGES-1) |
| Quantified Difference | Target compound is 2.3-fold less potent than MF63 |
| Conditions | Human mPGES-1 expressed in 293E cells, LC/MS/MS analysis of PGE2 formation |
Why This Matters
This single-digit nanomolar potency validates N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide as a high-quality tool compound for interrogating mPGES-1-mediated inflammation and pain pathways, offering a chemical scaffold distinct from arylpyrrolizines and oxadiazoles commonly employed in the field.
- [1] BindingDB. BDBM50142253 (CHEMBL3758924). IC50: 3 nM (mPGES-1). http://www.bindingdb.org (accessed April 21, 2026). View Source
- [2] Adooq Bioscience. MF63 Datasheet. IC50 = 1.3 nM (human mPGES-1). https://www.adooq.com (accessed April 21, 2026). View Source
